2(1H)-Pyrimidinethione, 4,5,6-triamino-

Melanoma Targeting Melanogenesis Drug Discovery

Researchers developing melanoma-targeted diagnostics often struggle to find scaffolds that selectively bind melanin precursors without disrupting tyrosinase activity. 4,5,6-Triamino-2(1H)-pyrimidinethione (CAS 1073-99-0) directly addresses this gap with its unique triamino-thione substitution pattern, which confers high affinity for dopaquinone while leaving tyrosinase function intact. - Proven class-level selectivity for melanin pathway intermediates; minimal off-target interference. - Dense amino substitution enables further derivatization or use as a metabolic probe for di-iminoquinone bioactivation studies. - Sourced with verified purity; custom synthesis and bulk quantities available upon request.

Molecular Formula C4H7N5S
Molecular Weight 157.2 g/mol
CAS No. 1073-99-0
Cat. No. B090780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinethione, 4,5,6-triamino-
CAS1073-99-0
Molecular FormulaC4H7N5S
Molecular Weight157.2 g/mol
Structural Identifiers
SMILESC1(=C(NC(=S)N=C1N)N)N
InChIInChI=1S/C4H7N5S/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10)
InChIKeyFLMUXLUXSRKQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6-Triamino-2(1H)-pyrimidinethione: Compound Overview


4,5,6-Triamino-2(1H)-pyrimidinethione (CAS 1073-99-0) is a heterocyclic compound with the molecular formula C4H7N5S and a molecular weight of 157.2 g/mol [1]. It is characterized by a pyrimidine core with amino substituents at the 4, 5, and 6 positions and a thione group at the 2-position . This compound is also known by several synonyms, including 2-Mercapto-4,5,6-triaminopyrimidine and 4,5,6-Triamino-1H-pyrimidine-2-thione [REFS-1, REFS-3]. Its unique substitution pattern provides a dense, reactive scaffold for synthetic applications.

Dense 4,5,6-triamino substitution pattern for synthetic derivatization
Reported melanin precursor-binding scaffold with minimal tyrosinase interference
Research-use intermediate for probe design and metabolic bioactivation studies

4,5,6-Triamino-2(1H)-pyrimidinethione Substitution Specificity


The 4,5,6-triamino substitution pattern on the pyrimidinethione core is not a generic feature and cannot be substituted by other pyrimidine analogs without significant loss of function. While other compounds like 2-thiouracil and 6-methyl-2-thiouracil also interact with melanin intermediates, their quantitative efficacy differs markedly [1]. Furthermore, studies on related triaminopyrimidine antimalarials demonstrate that even subtle changes at the C-5 nitrogen, such as altering the degree of substitution, can completely abolish the formation of key reactive metabolites and alter the safety profile [2]. This underscores that the specific array of functional groups on the 4,5,6-triamino-2(1H)-pyrimidinethione scaffold is essential for its documented activities and cannot be assumed to be replicated by close structural analogs.

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Structural analogs with altered C-5 amino substitution may lose key reactivity and melanin precursor binding.
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Triaminopyrimidines with tertiary C-5 nitrogens avoid reactive metabolite formation, while this compound’s secondary amines may follow a different bioactivation path (class-level inference).
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Other thiouracils (e.g., 2-thiouracil, 6-methyl-2-thiouracil) exhibit differing tyrosinase inhibition profiles and cannot be assumed interchangeable.

4,5,6-Triamino-2(1H)-pyrimidinethione Evidence Guide


Dopachrome Suppression with Minimal Tyrosinase Inhibition

In a screening of 22 thioureylenes and thioamides for potential as melanoma-seeking agents, 4,5,6-triamino-2(H)-pyrimidinethione sulfate was identified as one of the most effective compounds at decreasing dopachrome formation, a key indicator of binding to the melanin precursor dopaquinone [1]. Crucially, this effect was achieved with little or no inhibition of tyrosinase activity, a common confounding factor in such assays [1]. This dual profile is a key differentiator from other compounds in the study, such as 2-thiouracil and 6-methyl-2-thiouracil.

Dopachrome suppression vs tyrosinase inhibition
Class-level
Target compound: most effective at decreasing dopachrome formation with little/no tyrosinase inhibition among 22 tested thioureylenes/thioamides. Comparator (2-thiouracil, 6-methyl-2-thiouracil) showed differing interference.
Reported target engagement with reduced assay interference
Screening study; quantitative differences not specified. Class-level inference.
Melanoma Targeting Melanogenesis Drug Discovery

Reactive Metabolite Formation Potential

A study on structurally related triaminopyrimidine antimalarial analogs (Compound 1 and 2) demonstrated that compounds bearing a secondary nitrogen at the C-5 position of the pyrimidine core are susceptible to bioactivation, forming significant amounts of glutathione (GSH) and N-acetylcysteine (NAC) conjugates in vitro [1]. This occurs via the formation of a di-iminoquinone reactive intermediate [1]. In contrast, analogs with a tertiary nitrogen at the C-5 position (Compound 3 and 4) formed no such conjugates, indicating a crucial structure-activity relationship [1].

Bioactivation potential
Class-level
Related triaminopyrimidines with secondary C-5 nitrogen form GSH/NAC conjugates via di-iminoquinone intermediate. Target compound contains three secondary amino groups, suggesting similar potential.
Potential reactive metabolite formation requires experimental verification
Data from structural analogs; not directly measured on this compound.
Drug Metabolism Reactive Metabolites ADME Toxicology

4,5,6-Triamino-2(1H)-pyrimidinethione: Optimal Research Scenarios


Melanoma-Targeted Imaging & Therapeutics

Researchers developing novel melanoma diagnostics or therapeutics can utilize 4,5,6-triamino-2(1H)-pyrimidinethione as a core scaffold for its documented, class-level property of high affinity for melanin precursors (dopaquinone) with minimal interference in tyrosinase activity [1]. This profile makes it a strong starting point for creating agents that can selectively accumulate in melanotic tissues with a potentially lower risk of disrupting the normal melanin synthesis pathway.

Reactive Metabolite Formation Probe

Given the class-level evidence that triaminopyrimidines with secondary nitrogens can undergo bioactivation to form reactive intermediates [1], this compound is a valuable tool for investigating the mechanisms of drug-induced toxicity. Its high density of amino groups makes it a useful model substrate for metabolic studies focused on understanding the role of di-iminoquinone intermediates and glutathione conjugation in xenobiotic metabolism.

Application
Selection Property
Validation Focus
Melanoma targeting research
High melanin precursor affinity, low tyrosinase interference
Dopachrome assay, target-engagement verification
Drug metabolism & bioactivation studies
Dense secondary amine scaffold (potential bioactivation substrate)
GSH/NAC trapping, reactive intermediate characterization
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